molecular formula C13H8FIN2O3 B14229852 Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- CAS No. 826991-61-1

Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro-

Cat. No.: B14229852
CAS No.: 826991-61-1
M. Wt: 386.12 g/mol
InChI Key: LLDJIOLUJUDUAQ-UHFFFAOYSA-N
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Description

Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a fluorine atom at the 5th position, an iodine atom at the 2nd position of the phenyl ring, and a nitro group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- typically involves multiple steps. One common synthetic route starts with the nitration of 5-fluorobenzamide to introduce the nitro group at the 2nd position. This is followed by the iodination of the phenyl ring at the 2nd position using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 5-fluoro-N-(2-iodophenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Coupling: Complex biaryl or diaryl compounds.

Scientific Research Applications

Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-
  • Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro-
  • Benzamide, 5-fluoro-N-(2-bromophenyl)-2-nitro-

Uniqueness

Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- is unique due to the specific combination of substituents on the benzamide core. The presence of both fluorine and iodine atoms, along with the nitro group, imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

CAS No.

826991-61-1

Molecular Formula

C13H8FIN2O3

Molecular Weight

386.12 g/mol

IUPAC Name

5-fluoro-N-(2-iodophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8FIN2O3/c14-8-5-6-12(17(19)20)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)

InChI Key

LLDJIOLUJUDUAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)F)[N+](=O)[O-])I

Origin of Product

United States

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